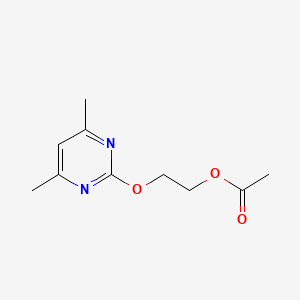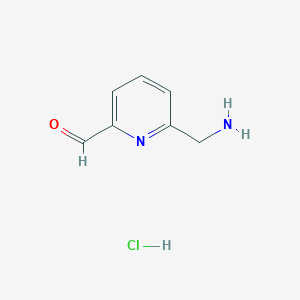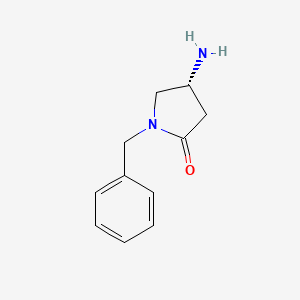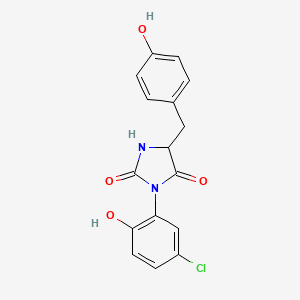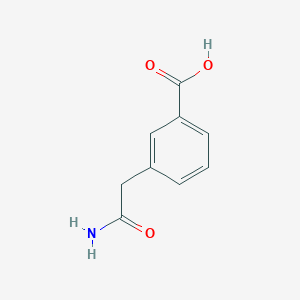
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal is a polyhydroxy aldehyde, also known as a sugar alcohol derivative. This compound is characterized by its six hydroxyl groups and one aldehyde group, making it a highly functionalized molecule. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of corresponding sugar alcohols. For instance, the oxidation of heptitol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the desired aldehyde. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce the compound in large quantities. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal undergoes various chemical reactions due to its multiple functional groups:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo substitution reactions, where they are replaced by other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0°C.
Substitution: Tosyl chloride (TsCl) in pyridine at room temperature.
Major Products Formed
Oxidation: (2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid.
Reduction: (2S,3S,4R,5R)-2,3,4,5,6,7-Heptahydroxyheptane.
Substitution: Various tosylated derivatives depending on the specific hydroxyl group targeted.
Aplicaciones Científicas De Investigación
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds and natural product synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and its role in glycosylation processes.
Industry: It is used in the production of biodegradable polymers and as a precursor for various fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent due to its aldehyde group, participating in redox reactions within cells. It also serves as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway.
Comparación Con Compuestos Similares
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal can be compared with other polyhydroxy aldehydes and sugar alcohols:
(2S,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: Similar structure but with one less hydroxyl group, making it less reactive in certain chemical reactions.
D-Mannose: A hexose sugar with a similar hydroxyl group arrangement but differing in the position of the aldehyde group.
Sorbitol: A sugar alcohol with a similar backbone but with all hydroxyl groups and no aldehyde group, making it more stable and less reactive.
The uniqueness of this compound lies in its combination of multiple hydroxyl groups and an aldehyde group, providing a versatile platform for various chemical transformations and biological interactions.
Propiedades
Fórmula molecular |
C7H14O7 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4?,5-,6-,7+/m1/s1 |
Clave InChI |
YPZMPEPLWKRVLD-ULKYOZRBSA-N |
SMILES isomérico |
C(C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



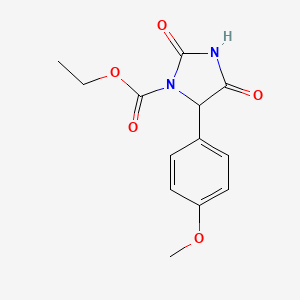
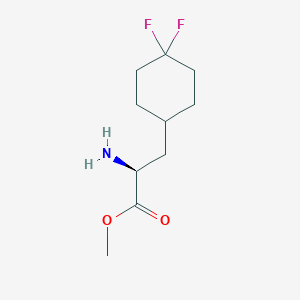

![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942264.png)

